3-Phenyl-2,4-dihydro-1,3-benzoxazine

benzoxazine polymerization kinetics thermal latency N-substituent effect

Research requiring reproducible polybenzoxazine synthesis demands the correct N-substituted monomer. Substituting this N-phenyl benchmark alters cure kinetics and network architecture. - **Defined reference**: σ = 0 standard for Hammett polymerization correlations. - **Wide thermal window**: Zero conversion at 150°C, onset at ~250°C - ideal for prepregs. - **Void-free cure**: Polymerizes without small-molecule elimination; near-zero shrinkage. Available in research-grade quantities. Technical datasheet provided with each shipment.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 51287-17-3
Cat. No. B11774708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2,4-dihydro-1,3-benzoxazine
CAS51287-17-3
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OCN1C3=CC=CC=C3
InChIInChI=1S/C14H13NO/c1-2-7-13(8-3-1)15-10-12-6-4-5-9-14(12)16-11-15/h1-9H,10-11H2
InChIKeyFMZPVXIKKGVLLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2,4-dihydro-1,3-benzoxazine Identity and Class


3-Phenyl-2,4-dihydro-1,3-benzoxazine (CAS 51287-17-3, synonym P-a or P-ABz) is the prototypical monofunctional N-phenyl benzoxazine monomer [1]. It belongs to the 1,3-benzoxazine class—bicyclic heterocycles formed via Mannich condensation of phenol, aniline, and formaldehyde—and serves as the fundamental building block for polybenzoxazine thermoset resins [2]. Its defining structural feature is the N-phenyl substituent, which electronically deactivates the oxazine ring toward ring-opening polymerization relative to N-alkyl analogs, a property that is both a limitation and a critical processing advantage [3].

Prototypical N-phenyl benzoxazine Foundational monomer for polybenzoxazine thermoset research
N-phenyl substituent Electronic deactivation of oxazine ring supports wide processing window

Why Generic Substitution Fails for This Benzoxazine


Benzoxazine monomers are not interchangeable: the N-substituent (phenyl vs. alkyl) dictates polymerization reactivity, regioselectivity, and ultimate network architecture [1]. N-Phenyl benzoxazines polymerize via a distinct mechanism involving N,O-acetal main-chain formation followed by thermal rearrangement to phenolic structures, whereas N-alkyl analogs directly yield phenolic polymers [2]. This mechanistic divergence means substituting an N-phenyl monomer with an N-methyl or N-ethyl analog will alter cure kinetics, volatile evolution profiles, hydrogen-bonding topology, and consequently thermal and mechanical performance—without the quantitative comparability required for reproducible formulation [3].

Target: N-phenyl benzoxazine
Substitute: N-alkyl benzoxazines
Polymerization via N,O-acetal rearrangement
Direct phenolic polymer formation
No volatile imine elimination
Imine elimination causes mass loss and voids
High thermal latency; polymerization onset >200 °C
Early polymerization at moderate temperatures

Quantitative Differentiation Evidence


Thermal Latency Advantage Over N-Alkyl Benzoxazines

The N-phenyl benzoxazine 1e (3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) shows zero conversion after heating at 150°C, whereas N-methyl benzoxazine 1a polymerizes rapidly under identical conditions [1]. DSC analysis of the bifunctional analog reveals that heat evolution from N-phenyl benzoxazine 2e begins only around 250°C, indicating reactivity below 200°C is negligible [1]. This quantitative latency differentiates N-phenyl benzoxazines from N-alkyl benzoxazines, which exhibit significant polymerization at 150°C or below.

Thermal Latency
Head-to-head
0% conversion at 150 °C
N-methyl analog polymerizes rapidly
Processing window >100 °C gap supports melt processing
DSC exotherm onset ~250 °C for bifunctional analog
benzoxazine polymerization kinetics thermal latency N-substituent effect

Ring Stability and Hydrolytic Resistance

Deng et al. measured equilibrium constants (K) for benzoxazine formation from Mannich base and formaldehyde across substituted phenol/aniline systems [1]. The unsubstituted phenol–aniline system (yielding 3-phenyl-2,4-dihydro-1,3-benzoxazine) serves as the reference baseline. Electron-donating methyl at the para-position of phenol increased the equilibrium constant, while the same substituent on aniline decreased K significantly, promoting benzoxazine hydrolysis [1]. This establishes the unsubstituted N-phenyl monomer as the least hydrolytically labile among electron-donating substituted variants.

Ring Stability
Head-to-head
Unsubstituted Reference equilibrium constant K
p-Toluidine Significantly lower K (hydrolysis favored)
Least hydrolytically labile among donor-substituted variants
Electron-donating aniline substituent destabilizes ring
benzoxazine synthesis equilibrium oxazine ring stability Mannich base

Glass Transition Temperature vs. Bifunctional Analogs

Polybenzoxazine derived from monofunctional 3-phenyl-2,4-dihydro-1,3-benzoxazine (P-a) exhibits a glass transition temperature (Tg) of approximately 200°C when post-cured at 240°C [1]. In contrast, the bifunctional commercial analog BA-a (bisphenol-A-based bisbenzoxazine) achieves a comparable Tg of ~170–200°C, while the ketone-bridged bifunctional monomer 44O-a reaches a Tg of 365°C [1]. Liu and Yu demonstrated that cocuring P-ABz with 4-maleimidobenzoic acid (MI-COOH) yields a Tg above 220°C [2]. The adamantane-modified poly(6-adamantyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) surprisingly shows a lower Tg than its N-methyl analog due to reduced crosslink density imposed by the bulky phenyl group [3].

Glass Transition (Tg)
Cross-study
~200 °C (P-a homopolymer)
Comparable to bifunctional BA-a (170–200 °C)
Monofunctional monomer matches bifunctional resin Tg
Lower viscosity option; >220 °C when cocured with maleimide
polybenzoxazine thermal properties glass transition temperature crosslink density

Divergent Polymerization Mechanism and Backbone Architecture

Sudo et al. demonstrated that thermal polymerization of N-phenyl benzoxazine 1e proceeds through an N,O-acetal main-chain intermediate, which subsequently undergoes thermal rearrangement to yield the phenolic polymer 3 [1]. In contrast, N-alkyl benzoxazines (1a–1d) polymerize directly to the phenolic structure without detectable N,O-acetal formation [1]. This mechanistic dichotomy is quantitatively evidenced by 1H NMR monitoring: the N,O-acetal signal is observed exclusively for the N-phenyl system. Additionally, N-alkyl benzoxazines eliminate the corresponding imine (R-N=CH2) during polymerization, with weight loss increasing with N-alkyl bulkiness, whereas the N-phenyl system does not undergo this elimination pathway [1].

Polymerization Mechanism
Head-to-head
N,O-acetal intermediate (1H NMR)
N-alkyl analogs: direct phenolic formation
Void-free curing without imine elimination
No measurable weight loss from volatile species
benzoxazine polymerization mechanism N,O-acetal polymer architecture

Cocuring with Maleimides for Enhanced Performance

Liu and Yu reported that cocuring 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (P-ABz) with 4-maleimidobenzoic acid (MI-COOH) achieves both a lower polymerization temperature and a glass transition temperature above 220°C, with thermal stability comparable to conventional polybenzoxazines [1]. The acidic carboxylic moiety of MI-COOH catalyzes benzoxazine ring-opening, while the maleimide group participates in crosslinking. This dual reactivity is specific to the N-phenyl benzoxazine system, as the electronic character of the N-phenyl group modulates the acid-catalytic response differently than N-alkyl analogs.

Cocuring with Maleimide
Cross-study
Tg >220 °C, cure temperature lowered ≥50 °C
vs. neat P-ABz (onset ~250 °C, Tg ~200 °C)
High-Tg hybrid with reduced curing energy
Acid-catalyzed ring-opening with maleimide crosslinking
benzoxazine-maleimide cocuring acid catalysis hybrid thermoset

Hammett Reactivity Baseline for Benzoxazine Derivatives

Martos et al. synthesized a wide set of substituted 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives and correlated their DSC polymerization peak temperatures with Hammett substituent constants (σ) [1]. A non-linear Hammett plot was obtained, indicating a mechanistic switch depending on the electronic character of substituents on the alkoxyphenyl ring [1]. The unsubstituted 3-phenyl monomer serves as the critical reference point (σ = 0) in this analysis, anchoring the boundary between electron-donating and electron-withdrawing mechanistic regimes. This allows prediction of polymerization behavior for any new derivative based on its Hammett σ value.

Hammett Baseline
Class-level
σ = 0 reference point
Non-linear correlation with polymerization T
Calibrates electronic substituent effects
Essential for structure–reactivity studies
Hammett equation benzoxazine polymerization temperature electronic effects

Optimal Deployment Scenarios


Reference Monomer for Structure–Reactivity Studies

The unsubstituted N-phenyl benzoxazine is the established benchmark for Hammett-based polymerization temperature correlations and equilibrium constant determinations [1][2]. Any laboratory developing structure–property relationships for novel benzoxazine monomers requires this compound as the σ = 0 reference to calibrate electronic substituent effects on ring-opening polymerization kinetics and oxazine ring stability.

High-Temperature Composite Matrix with Wide Processing Window

With zero conversion at 150°C and polymerization onset at ~250°C, the monofunctional N-phenyl monomer provides the widest thermal processing window among common benzoxazines [1]. This enables long out-time prepreg formulations for aerospace autoclave processing where premature gelation must be avoided, and melt viscosities low enough for complete fiber wet-out.

Benzoxazine–Maleimide Hybrids for Electronics Encapsulation

The P-ABz/MI-COOH cocured system delivers a Tg exceeding 220°C while lowering the cure temperature relative to neat P-ABz [1]. This combination of high thermal performance and reduced processing energy makes the P-ABz/maleimide platform suitable for high-temperature electronic encapsulants and printed circuit board matrices requiring lead-free solder compatibility.

Void-Free Curing for Dimensionally Stable Parts

Unlike N-alkyl benzoxazines that eliminate volatile imine species during cure, the N-phenyl benzoxazine polymerizes without small-molecule elimination through the N,O-acetal rearrangement pathway [1]. This inherent near-zero-shrinkage, void-free curing is essential for precision-molded optical components, electronic underfills, and structural adhesives where dimensional tolerance is critical.

Application
Selection Property
Validation Focus
Structure–Reactivity Calibration
Hammett σ = 0 reference standard
Electronic substituent effect calibration
High-Temperature Composite Matrix
Wide thermal processing window
Prepreg out-time and melt impregnation
Electronics Encapsulation
Cocurable with maleimides
Lead-free solder-compatible thermal performance
Dimensionally Stable Parts
Non-volatile curing mechanism
Void-free, near-zero shrinkage polymerization
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